1-(3-Bromopropyl)-3-ethoxy-2-ethylbenzene
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Overview
Description
1-(3-Bromopropyl)-3-ethoxy-2-ethylbenzene is an organic compound that belongs to the class of brominated aromatic hydrocarbons. This compound is characterized by the presence of a bromopropyl group attached to a benzene ring, which also bears ethoxy and ethyl substituents. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-ethoxy-2-ethylbenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-ethoxy-2-ethylbenzene using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the bromination reaction is optimized for large-scale synthesis. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-3-ethoxy-2-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Oxidation: The ethyl and ethoxy groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Nucleophilic Substitution: 1-(3-Hydroxypropyl)-3-ethoxy-2-ethylbenzene.
Elimination Reactions: 1-(3-Propene)-3-ethoxy-2-ethylbenzene.
Oxidation: 1-(3-Bromopropyl)-3-ethoxy-2-ethylbenzoic acid.
Scientific Research Applications
1-(3-Bromopropyl)-3-ethoxy-2-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-3-ethoxy-2-ethylbenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-(3-Bromopropyl)-3-ethoxy-2-ethylbenzene can be compared with other brominated aromatic compounds such as:
1-Bromo-3-phenylpropane: Similar in structure but lacks the ethoxy and ethyl substituents.
1-Bromo-3-chloropropane: Contains a chlorine atom instead of an ethoxy group.
1-(3-Bromopropyl)-2-methoxybenzene: Similar but with a methoxy group instead of an ethoxy group.
The uniqueness of this compound lies in its specific substituents, which influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C13H19BrO |
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Molecular Weight |
271.19 g/mol |
IUPAC Name |
1-(3-bromopropyl)-3-ethoxy-2-ethylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-3-12-11(8-6-10-14)7-5-9-13(12)15-4-2/h5,7,9H,3-4,6,8,10H2,1-2H3 |
InChI Key |
AIESEIALUQKVSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1OCC)CCCBr |
Origin of Product |
United States |
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